molecular formula C14H15ClN4O2 B2821908 1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1172477-16-5

1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No. B2821908
CAS RN: 1172477-16-5
M. Wt: 306.75
InChI Key: FVJNGMTWZGWYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

  • Antioxidant Activity Synthesis : Urea derivatives have been synthesized and evaluated for their antioxidant activities. The synthesis involves condensation reactions and characterization using spectral data (George, Sabitha, Kumar, & Ravi, 2010).

  • Antibacterial Agent Synthesis : Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. The process involved reacting precursors with various active methylene compounds, leading to the creation of novel pyran, pyridine, and pyridazine derivatives (Azab, Youssef, & El-Bordany, 2013).

  • Green Synthesis of Novel Heterocycles : Ethyl 6-methyl-2-oxo-4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidine-5-carboxylate was synthesized from 1,3-dicarbonyl compounds, aldehyde, and urea under environmentally friendly methods (Dawle, Mathapati, Bondge, & Momin, 2012).

  • Blood Glucose Lowering Activity : Synthesis of urea derivatives that showed significant blood sugar-lowering activity, suggesting potential for antidiabetic drug development (Ahmad, Javed, Rathish, Bano, & Alam, 2009).

  • Molecular Docking Study for Anticonvulsant Activity : A series of urea/thiourea derivatives were synthesized and evaluated for anticonvulsant activity. Molecular docking studies were used to support pharmacological results, identifying specific compounds as effective in convulsion protection (Thakur, Deshmukh, Jha, & Kumar, 2017).

  • Cytokinin-like Activity in Plant Biology : Urea derivatives have been identified as positive regulators of cell division and differentiation in plants, with some showing cytokinin-like activity that exceeds that of adenine compounds. These findings have implications for in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).

  • Corrosion Inhibition : The inhibition effect of 1,3,5-triazinyl urea derivatives was evaluated against mild steel corrosion in acidic solutions. The study demonstrated these compounds as efficient corrosion inhibitors, providing insights into their potential industrial applications (Mistry, Patel, Patel, & Jauhari, 2011).

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2/c1-10-11(15)4-2-5-12(10)18-14(21)16-8-9-19-13(20)6-3-7-17-19/h2-7H,8-9H2,1H3,(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJNGMTWZGWYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.